Methyl 2-imidazo[1,2-a]pyridin-2-ylacetate;hydrochloride
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Overview
Description
Methyl 2-imidazo[1,2-a]pyridin-2-ylacetate;hydrochloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings.
Preparation Methods
The synthesis of methyl 2-imidazo[1,2-a]pyridin-2-ylacetate;hydrochloride can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: These involve the reaction of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the coupling of two different molecules through an oxidative process, often catalyzed by transition metals.
Tandem Reactions: These are sequences of reactions that occur in a single reaction vessel without the need to isolate intermediates.
Chemical Reactions Analysis
Methyl 2-imidazo[1,2-a]pyridin-2-ylacetate;hydrochloride undergoes various types of chemical reactions, including:
Scientific Research Applications
Methyl 2-imidazo[1,2-a]pyridin-2-ylacetate;hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl 2-imidazo[1,2-a]pyridin-2-ylacetate;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Methyl 2-imidazo[1,2-a]pyridin-2-ylacetate;hydrochloride can be compared with other similar compounds, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds also exhibit significant activity against multidrug-resistant tuberculosis.
Imidazo[1,2-a]pyrimidines: These compounds have similar heterocyclic structures and are used in various synthetic and medicinal applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 2-imidazo[1,2-a]pyridin-2-ylacetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-14-10(13)6-8-7-12-5-3-2-4-9(12)11-8;/h2-5,7H,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUWYILSHPEKQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN2C=CC=CC2=N1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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